
Proteinase L5
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描述
Proteinase L5 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Research
Tumor Growth and Metastasis:
Recent studies have highlighted the involvement of UCH-L5 in promoting tumor growth and metastasis in various cancers. For instance, research indicates that high expression levels of UCH-L5 correlate with poor prognosis in endometrial cancer (EC) patients. In vitro experiments demonstrated that knockdown of UCH-L5 led to decreased cell viability and increased apoptosis in EC cells, suggesting its potential as a therapeutic target for inhibiting tumor progression .
Mechanisms of Action:
UCH-L5 has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival. Inhibition of UCH-L5 resulted in decreased β-catenin levels and its downstream targets, including Cyclin D1 and C-myc, underscoring its role in cancer cell cycle regulation .
Inhibition of Migration:
In glioma models, UCH-L5 was found to inhibit the migration and invasion capabilities of cancer cells by downregulating specific mRNA expressions associated with cell motility. This suggests that targeting UCH-L5 could be beneficial in limiting tumor spread .
Immunotherapy
Oncolytic Virus Therapy:
Research into oncolytic viruses has identified the L5 protein of adenoviruses as a key factor in enhancing therapeutic efficacy against pancreatic cancer. The interaction between L5 proteins and overexpressed surface receptors on cancer cells is critical for viral entry and subsequent tumor cell lysis. This application demonstrates how understanding the mechanisms of proteins like UCH-L5 can lead to improved strategies for cancer immunotherapy .
Vaccine Development
DNA Vaccines Against Leishmania:
The ribosomal protein L5 gene has been utilized in designing DNA vaccines against Leishmania tropica infections. By cloning the ribosomal protein L5 gene into plasmids and administering them to animal models, researchers were able to evaluate immune responses through cytokine profiling. This approach highlights the potential for using protein-based strategies in vaccine development against parasitic diseases .
Case Studies
化学反应分析
General Information on Proteases and Protease L5
Proteases, also known as proteolytic enzymes or peptidases, catalyze the hydrolysis of peptide bonds, which are the amide linkages between amino acids in a polypeptide chain . This fundamental chemical reaction is crucial in numerous biological processes, including protein turnover, signal transduction, and the activation of zymogens (inactive enzyme precursors) . Proteases are classified based on their catalytic mechanism, with the major classes including serine proteases, cysteine proteases, aspartic proteases, metalloproteases, and threonine proteases .
Protease L5, an extracellular lytic enzyme secreted by Lysobacter sp. XL1, is classified as a serine protease . Serine proteases are characterized by a serine residue in their active site that plays a crucial role in the catalytic mechanism . Protease L5 exhibits a broad antimicrobial spectrum, effectively lysing a variety of Gram-positive and Gram-negative microorganisms . It is secreted into the culture medium via outer membrane vesicles, which enhance its lytic activity compared to the soluble enzyme .
Mechanism of Action of Serine Proteases
Serine proteases, like Protease L5, employ a well-defined catalytic mechanism involving a catalytic triad, typically consisting of serine, histidine, and aspartate residues . This triad facilitates the hydrolysis of the peptide bond through a series of precisely coordinated steps .
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Activation: The catalytic triad activates the serine hydroxyl group, making it a potent nucleophile .
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Nucleophilic Attack : The activated serine attacks the carbonyl carbon of the peptide bond in the substrate, forming a tetrahedral intermediate .
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Transition State Stabilization: The enzyme stabilizes the transition state of the reaction, often through the formation of hydrogen bonds with the substrate . For instance, the main chain NH group of Ser-201 and the side chains of His-150 and Asn can form hydrogen bonds .
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Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the formation of an acyl-enzyme intermediate and the release of the first peptide fragment .
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Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to the hydrolysis of the acyl bond and the release of the second peptide fragment, regenerating the active enzyme .
Factors Influencing Protease Activity
Several factors can influence the activity of serine proteases, including Protease L5:
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pH: Protease activity is highly dependent on pH, with optimal activity typically observed within a narrow pH range. Deviations from this optimal pH can disrupt the ionization states of critical catalytic residues, thereby reducing activity.
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Temperature: Temperature affects enzyme activity by influencing both the rate of the chemical reaction and the stability of the enzyme. Higher temperatures generally increase reaction rates, but can also lead to enzyme denaturation and loss of activity.
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Inhibitors: Protease activity can be modulated by inhibitors, which can be either small molecules or proteins. Inhibitors can bind to the active site, preventing substrate binding, or induce conformational changes that reduce enzyme activity . For example, the activity of enzyme L5 was shown not to be inhibited by certain compounds .
Substrate Specificity and Active Site Interactions
The substrate specificity of serine proteases is determined by the amino acid residues surrounding the scissile peptide bond and the interactions of these residues with the enzyme's active site . The active site of serine proteases typically contains a series of pockets or subsites (S1, S2, S1', S2', etc.) that bind specific amino acid residues in the substrate .
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S1 Subsite: This site is crucial for determining substrate specificity, as it binds the amino acid residue immediately N-terminal to the scissile bond (the P1 residue) .
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S2 Subsite: This site binds the amino acid residue two positions N-terminal to the scissile bond (the P2 residue). The interactions at this site can also significantly influence substrate specificity .
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S1' and S2' Subsites: These sites bind the amino acid residues C-terminal to the scissile bond and can contribute to substrate binding and enzyme activity .
Chemical Modification of Proteins
Chemical modification of proteins, including proteases, is a valuable technique for studying enzyme structure, function, and mechanism . Site-selective chemical modifications can be achieved using a variety of reagents that target specific amino acid residues.
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Cysteine Modification: Cysteine residues are often targeted for chemical modification due to the nucleophilic nature of the thiol side chain . Reagents such as methanethiosulfonates and phenylthiosulfonates can selectively modify cysteine residues, allowing for the introduction of labels or functional groups .
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Tyrosine Modification: Tyrosine residues can also be selectively modified, often through reactions that target the phenolic hydroxyl group . These reactions can be used to introduce a variety of functional groups, including diazoarylation or oxidative coupling of dialkylanilines .
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Tryptophan Modification: Tryptophan residues can be modified using rhodium-generated carbenoids formed from diazo reagents . This reaction has been used to conjugate various molecules to tryptophan residues in proteins .
Inhibition of UCH-L5 by a Cyclic Peptide
Research has explored the inhibition of Ubiquitin C-terminal Hydrolase-L5 (UCH-L5), a deubiquitylating enzyme, using cyclic peptides . A cyclic peptide, composed of residues 1 to 17 of ubiquitin, was synthesized and found to inhibit UCH-L5 activity . This peptide likely blocks the deubiquitylating function of UCH-L5 and permeates the cell membrane . The cyclic peptide competes with activity-based probes, suggesting allosteric inhibition of UCH-L5 . Selectivity assays showed that the peptide preferentially inhibits UCH-L5 at lower micromolar concentrations compared to other deubiquitylating enzymes .
常见问题
Basic Research Questions
Q. What experimental protocols are recommended for isolating Proteinase L5 from native sources, and how do variations in purification methods affect yield and enzymatic activity?
- Methodological Answer : this compound purification typically involves affinity chromatography using immobilized substrate analogs or metal chelation (e.g., Ni-NTA for His-tagged recombinant forms) . Yield optimization requires balancing buffer pH (6.5–7.5), protease inhibitors (e.g., PMSF), and temperature (4°C). Post-purification, SDS-PAGE and Western blotting validate purity, while activity assays (e.g., fluorogenic substrate cleavage) confirm functionality. Variations in ion-exchange chromatography gradients or inclusion of reducing agents (e.g., DTT) may reduce autoproteolysis, a common yield-limiting factor .
Q. How is the enzymatic activity of this compound quantitatively assessed, and what controls are critical to mitigate assay interference?
- Methodological Answer : Activity is measured via spectrophotometric or fluorometric assays using synthetic substrates (e.g., Z-Phe-Arg-AMC). Controls must include:
- Blank reactions (substrate + buffer without enzyme) to account for spontaneous hydrolysis.
- Inhibitor controls (e.g., E-64 for cysteine proteases) to confirm specificity.
- Temperature and pH standardization to align with physiological conditions (e.g., 37°C, pH 7.4). Data should be normalized to protein concentration (Bradford assay) and reported as turnover number (kcat) or specific activity (µmol/min/mg) .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding this compound’s substrate specificity across different experimental systems?
- Methodological Answer : Contradictions often arise from differences in substrate libraries or assay conditions. A systematic approach includes:
- Comparative kinetic profiling: Test this compound against a standardized panel of substrates (e.g., MCA-labeled peptides) under uniform pH and ionic strength.
- Structural modeling: Use homology-based tools (e.g., SWISS-MODEL) to predict active-site residues and compare with mutagenesis data.
- Context-dependent assays: Evaluate activity in physiologically relevant matrices (e.g., cell lysates vs. purified systems) to identify cofactor dependencies. Discrepancies may reflect post-translational modifications or endogenous inhibitors in native environments .
Q. What structural biology techniques are optimal for resolving this compound’s tertiary structure, and how can autoproteolysis during crystallization be mitigated?
- Methodological Answer : Cryo-electron microscopy (cryo-EM) is preferred for large, flexible proteins, while X-ray crystallography suits stable domains. To prevent autoproteolysis:
- Use catalytically inactive mutants (e.g., Cys→Ala substitutions in active sites).
- Incorporate covalent inhibitors (e.g., vinyl sulfones) during purification.
- Optimize crystallization conditions with low-temperature (20°C) trials and high-concentration PEG buffers. Validation via mass spectrometry ensures intact protein integrity post-crystallization .
Q. What strategies validate the physiological relevance of this compound’s in vitro functions in disease models?
- Methodological Answer : Combine in vitro and in vivo approaches:
- Gene knockout/knockdown: Use CRISPR-Cas9 in cell lines or model organisms to correlate this compound loss with phenotypic changes (e.g., reduced tumor invasiveness).
- Activity-based probes: Design fluorescent or biotinylated inhibitors to track spatial-temporal activity in tissues via microscopy or pull-down assays.
- Multi-omics integration: Cross-reference transcriptomic data (RNA-seq) with proteolytic cleavage sites identified by terminal amine labeling (TAILS) to map substrate networks .
Q. Data Analysis and Reproducibility
Q. How should researchers statistically analyze kinetic data for this compound to account for non-linear reaction rates?
- Methodological Answer : Fit data to the Michaelis-Menten equation using non-linear regression tools (e.g., GraphPad Prism). For non-linear kinetics (e.g., substrate inhibition):
- Apply alternative models (e.g., Hill equation for cooperativity).
- Report confidence intervals for Km and Vmax via bootstrap resampling.
- Include triplicate technical replicates and biological replicates (≥3 independent purifications) to assess batch variability .
Q. What bioinformatics pipelines are recommended for identifying novel this compound substrates from proteomic datasets?
- Methodological Answer : Use tools like MaxQuant for label-free quantification and Proteome Discoverer for peptide-spectrum matching. Filter candidates by:
- Cleavage site consensus motifs (e.g., using WebLogo).
- Enrichment in protease-treated vs. control samples (fold change ≥2, p < 0.05).
- Pathway analysis (DAVID or STRING) to prioritize substrates in disease-relevant pathways (e.g., apoptosis, ECM remodeling) .
Q. Contradiction Resolution and Peer Review
Q. How to reconcile discrepancies between in vitro activity and in vivo functional studies of this compound?
- Methodological Answer : Discrepancies may stem from microenvironmental factors (e.g., redox state, co-localization with inhibitors). Address via:
属性
生物活性 |
Antibacterial |
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序列 |
ATVQGGIXYRMP |
产品来源 |
United States |
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